(Z)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide
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Overview
Description
(Z)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide is an organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyano group, a dimethoxyphenyl group, and a hydroxyphenyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and 4-hydroxyaniline.
Condensation Reaction: The first step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and 4-hydroxyaniline in the presence of a suitable catalyst, such as piperidine, to form an intermediate Schiff base.
Cyanation: The intermediate Schiff base is then subjected to cyanation using a cyanating agent, such as sodium cyanide or potassium cyanide, to introduce the cyano group.
Isomerization: The final step involves the isomerization of the resulting product to obtain the (Z)-isomer of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group.
Substitution: The compound can participate in substitution reactions, especially at the dimethoxyphenyl group, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(Z)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and phenyl rings play a crucial role in its binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide
- (Z)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(3-hydroxyphenyl)prop-2-enamide
Uniqueness
(Z)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide is unique due to the presence of both dimethoxy and hydroxy groups on the phenyl rings, which contribute to its distinct chemical reactivity and potential biological activities. The specific arrangement of these functional groups allows for unique interactions with molecular targets, setting it apart from similar compounds.
Properties
IUPAC Name |
(Z)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-16-8-3-12(10-17(16)24-2)9-13(11-19)18(22)20-14-4-6-15(21)7-5-14/h3-10,21H,1-2H3,(H,20,22)/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOOMGHBBOQKCS-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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